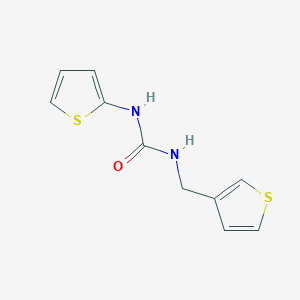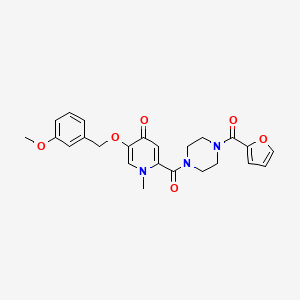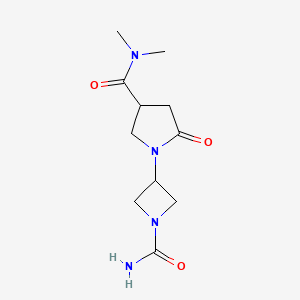![molecular formula C8H13N3O2 B2446097 [6-(2-メトキシエトキシ)ピリミジン-4-イル]メタンアミン CAS No. 1439897-60-5](/img/structure/B2446097.png)
[6-(2-メトキシエトキシ)ピリミジン-4-イル]メタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine typically involves the reaction of pyrimidine derivatives with methoxyethoxy groups under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally include:
Starting Materials: Pyrimidine derivatives and 2-methoxyethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine may involve bulk synthesis methods that are optimized for large-scale production. These methods often include:
Batch Reactors: Large-scale batch reactors are used to carry out the reaction under controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow reactors may be employed for more efficient and consistent production.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups.
作用機序
The mechanism of action of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally includes:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or other cellular processes.
類似化合物との比較
Similar Compounds
[6-(2-Ethoxyethoxy)pyrimidin-4-yl]methanamine: Similar structure with an ethoxyethoxy group instead of a methoxyethoxy group.
[6-(2-Methoxyethoxy)pyrimidin-4-yl]ethanamine: Similar structure with an ethanamine group instead of a methanamine group.
Uniqueness
[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethoxy group provides unique reactivity and solubility characteristics, making it valuable in various research and industrial applications.
特性
IUPAC Name |
[6-(2-methoxyethoxy)pyrimidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-12-2-3-13-8-4-7(5-9)10-6-11-8/h4,6H,2-3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRRFKIROULRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=NC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2446014.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2446015.png)
![Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride](/img/structure/B2446016.png)
![3'-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2446017.png)
![4-[(4-Chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2446019.png)






![Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]-](/img/structure/B2446032.png)

![N-(2,6-Dimethylphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2446037.png)
